Cas no 1033755-81-5 (Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate)

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
- AKOS022183125
- DB-361850
- CS-0362760
- cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate
- ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate
- 1033755-81-5
- AC2760
- Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
- Ethyl(1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
- cis-2-(4-fluoro-benzylamino)-cyclopentanecarboxylic acid ethyl ester
- (1R,2S)-2-[[(4-fluorophenyl)methyl]amino]cyclopentanecarboxylic acid ethyl ester
- A896484
- 1033756-46-5
- AC2759
- SCHEMBL334689
- JJZRERDJXSZNIT-KGLIPLIRSA-N
- Ethyl (1R,2S)-2-((4-fluorobenzyl)amino)cyclopentane-1-carboxylate
-
- MDL: MFCD18651690
- インチ: InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1
- InChIKey: JJZRERDJXSZNIT-KGLIPLIRSA-N
- ほほえんだ: CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 265.147807g/mol
- どういたいしつりょう: 265.147807g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 265.32g/mol
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 38.3Ų
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM202769-5g |
cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |
1033755-81-5 | 95% | 5g |
$368 | 2021-06-15 | |
eNovation Chemicals LLC | K69279-5g |
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |
1033755-81-5 | 95% | 5g |
$825 | 2024-07-20 | |
Chemenu | CM202769-5g |
cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |
1033755-81-5 | 95% | 5g |
$368 | 2023-11-26 | |
Alichem | A019140377-5g |
cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |
1033755-81-5 | 95% | 5g |
$429.46 | 2023-09-04 | |
Ambeed | A964972-5g |
cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |
1033755-81-5 | 95+% | 5g |
$393.0 | 2024-04-26 | |
Apollo Scientific | PC510024-5g |
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |
1033755-81-5 | 5g |
£581.00 | 2023-08-31 | ||
Apollo Scientific | PC510024-1g |
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |
1033755-81-5 | 1g |
£175.00 | 2023-08-31 | ||
eNovation Chemicals LLC | K69279-5g |
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |
1033755-81-5 | 95% | 5g |
$825 | 2025-02-19 |
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylateに関する追加情報
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5): A Comprehensive Overview
Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various biochemical applications. The presence of a cyclopentane ring coupled with an ester group and an amino-substituted benzyl moiety contributes to its complex chemical behavior, which is highly relevant in the design of novel therapeutic agents.
The molecular structure of Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5) is meticulously crafted to optimize its pharmacological potential. The cyclopentane ring, a common structural motif in many biologically active molecules, provides stability while allowing for conformational flexibility. This flexibility is crucial for the compound to interact effectively with biological targets. Additionally, the ester group enhances solubility and bioavailability, making it more amenable for formulation into pharmaceutical products.
The fluorine substituent in the 4-position of the benzylamino group is a key feature that influences the compound's electronic properties and binding affinity. Fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate metabolic pathways and improve binding interactions with enzymes and receptors. In the case of Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5), the fluorine atom may enhance the compound's metabolic stability and selectivity, which are critical factors in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5) with remarkable accuracy. Molecular docking studies have revealed that this compound exhibits potential binding affinity to various therapeutic targets, including enzymes and receptors involved in inflammatory responses and cancer pathways. These findings align with the growing interest in developing small-molecule inhibitors for these conditions.
In vitro studies have demonstrated that Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5) possesses inhibitory effects on certain kinases and proteases, which are key players in cellular signaling cascades. The ability to modulate these pathways suggests that this compound could be developed into a therapeutic agent for treating diseases such as cancer and autoimmune disorders. Furthermore, its structural features may allow it to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.
The synthesis of Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These techniques not only improve synthetic efficiency but also minimize unwanted byproducts, making the process more sustainable.
The pharmacokinetic properties of this compound are another area of interest. Preliminary studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. This suggests that it could be developed into a viable drug candidate with good bioavailability and reduced side effects. However, further studies are needed to fully characterize its pharmacokinetic behavior in different animal models and human populations.
The potential applications of Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5) extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for research purposes, particularly in understanding enzyme mechanisms and developing new synthetic methodologies. The compound's ability to serve as a scaffold for drug discovery also highlights its importance in medicinal chemistry.
In conclusion, Ethyl cis-2-(4-fluorobenzylamino)cyclopentanecarboxylate (CAS No. 1033755-81-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure, combined with promising biological activities observed in preclinical studies, positions it as a compelling candidate for further investigation into therapeutic applications.
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